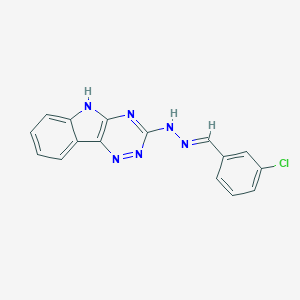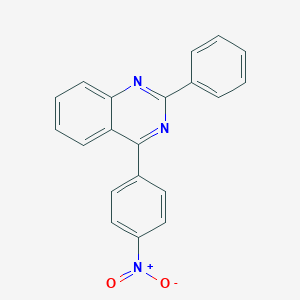
4-(4-Nitrophenyl)-2-phenylquinazoline
Overview
Description
“4-(4-Nitrophenyl)-2-phenylquinazoline” is a compound that contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . It also contains a nitrophenyl group and a phenyl group attached to the quinazoline core.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the condensation of anthranilic acid (an amino acid) with carboxylic acids or their derivatives . The nitrophenyl group could potentially be introduced through a nitration reaction .Molecular Structure Analysis
The molecular structure of “4-(4-Nitrophenyl)-2-phenylquinazoline” would be characterized by the presence of the quinazoline core, along with the nitrophenyl and phenyl substituents . The exact structure would depend on the positions of these substituents on the quinazoline core.Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The nitro group in the nitrophenyl substituent can also be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Nitrophenyl)-2-phenylquinazoline” would depend on its exact structure. Generally, quinazolines are crystalline solids that are insoluble in water but soluble in organic solvents .Scientific Research Applications
Synthesis and Chemical Reactions:
- 4-(4-Nitrophenyl)-2-phenylquinazoline derivatives are studied in various chemical synthesis processes. For instance, Sedova and Shkurko (1995) investigated the amination of arylquinazolines, including p-nitrophenyl derivatives, revealing insights into mono- and diamination products (Sedova & Shkurko, 1995).
Corrosion Inhibition:
- Quinazoline derivatives, including those with a nitrophenyl group, have been studied for their effectiveness as corrosion inhibitors. Errahmany et al. (2020) found that these compounds are good corrosion inhibitors for mild steel in acidic environments (Errahmany et al., 2020).
Fluorescence and Molecular Probing:
- Motyka et al. (2011) investigated the fluorescence properties of certain nitrophenyl-quinazoline derivatives, evaluating their potential use as molecular fluorescent probes (Motyka et al., 2011).
Antimicrobial Activity:
- Some nitrophenyl-quinazoline derivatives have been synthesized and studied for their antimicrobial properties. Patel and Patel (2011) synthesized novel reactive dyes based on quinazolinone and studied their antimicrobial activities (Patel & Patel, 2011).
Biochemical Studies:
- These compounds have been used in biochemical studies, such as investigating their role as inhibitors of platelet-derived growth factor receptor phosphorylation, as reported by Matsuno et al. (2002) (Matsuno et al., 2002).
Analytical Applications:
- Higashi et al. (2003) demonstrated the use of a derivative, 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione, in the analysis of vitamin D3 in human plasma, highlighting the compound's analytical utility (Higashi et al., 2003).
Catalysis Research:
- 4-(4-Nitrophenyl)-2-phenylquinazoline derivatives have been involved in studies exploring novel catalytic processes, such as the work of Dar et al. (2013) on using clay-supported heteropolyacid in synthesizing quinazolinones (Dar et al., 2013).
Pharmacological Research:
- While avoiding specifics on drug use and side effects, it's noteworthy that certain derivatives are investigated for their pharmacological potential. For instance, Rahman et al. (2014) explored the structure-activity relationship of quinazoline derivatives for potential use as diuretic and antihypertensive agents (Rahman et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-nitrophenyl)-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-23(25)16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)21-20(22-19)15-6-2-1-3-7-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBJFFVBPSRDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)-2-phenylquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B417074.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide](/img/structure/B417075.png)
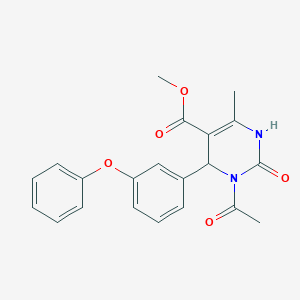
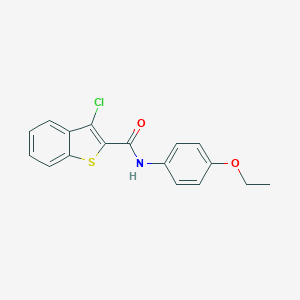


![2-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B417089.png)
![2-(4-tert-butylphenoxy)-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B417090.png)
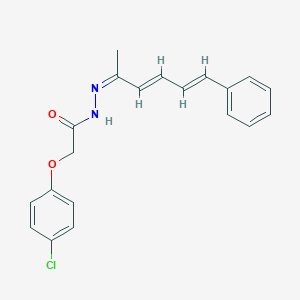
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B417092.png)
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B417095.png)

